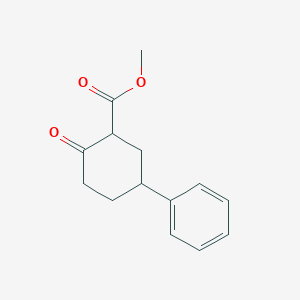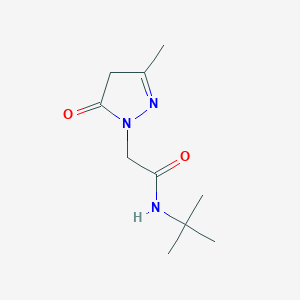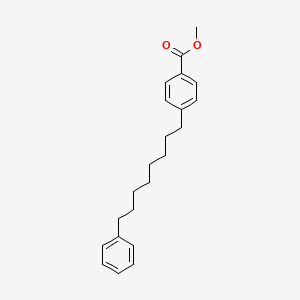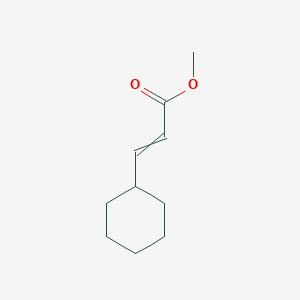
2-(1-Bromopropyl)-6-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Bromopropyl)-6-methylpyridine is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom attached to the first carbon of a propyl group, which is in turn attached to the second carbon of a 6-methylpyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromopropyl)-6-methylpyridine typically involves the bromination of 6-methylpyridine followed by the introduction of a propyl group. One common method is the electrophilic aromatic substitution reaction, where 6-methylpyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). This reaction introduces a bromine atom at the desired position on the pyridine ring.
Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like benzoyl peroxide. This method is advantageous due to its mild reaction conditions and high selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
2-(1-Bromopropyl)-6-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution (SN2 and SN1): The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Elimination Reactions (E2 and E1): Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyridine N-oxides or reduced to form dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Elimination: Alkenes with a pyridine ring.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridines.
科学研究应用
2-(1-Bromopropyl)-6-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs targeting neurological and inflammatory diseases.
Material Science: It is used in the preparation of functional materials, including polymers and liquid crystals.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
作用机制
The mechanism of action of 2-(1-Bromopropyl)-6-methylpyridine in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes deprotonation to form alkenes.
相似化合物的比较
Similar Compounds
2-Bromopyridine: Lacks the propyl group, making it less versatile in certain synthetic applications.
6-Methylpyridine: Lacks the bromine atom, limiting its reactivity in substitution and elimination reactions.
2-(1-Chloropropyl)-6-methylpyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity.
Uniqueness
2-(1-Bromopropyl)-6-methylpyridine is unique due to the presence of both a bromine atom and a propyl group, which allows for a wide range of chemical transformations. Its structure provides a balance between reactivity and stability, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C9H12BrN |
|---|---|
分子量 |
214.10 g/mol |
IUPAC 名称 |
2-(1-bromopropyl)-6-methylpyridine |
InChI |
InChI=1S/C9H12BrN/c1-3-8(10)9-6-4-5-7(2)11-9/h4-6,8H,3H2,1-2H3 |
InChI 键 |
VAVJTMNMOBORCI-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=CC(=N1)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


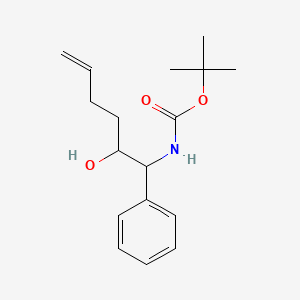
![N-[2-(cyanomethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B13882919.png)
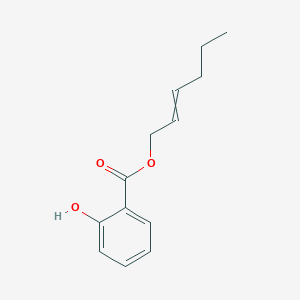

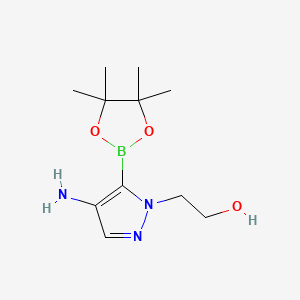
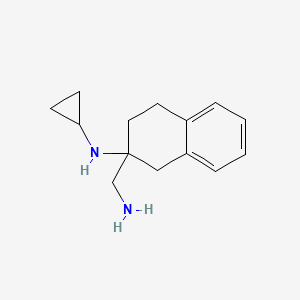
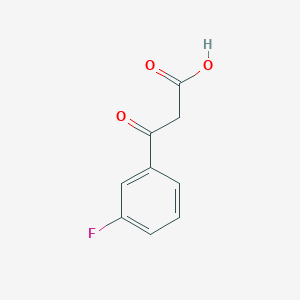
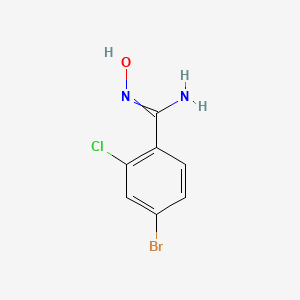
![N-methyl-3-[[4-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13882957.png)
![1-[2-(4-Aminophenyl)acetyl]azetidin-2-one](/img/structure/B13882959.png)
